molecular formula C10H10N6O B11775080 (8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine

(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine

Cat. No.: B11775080
M. Wt: 230.23 g/mol
InChI Key: WEJAJDPYIFIWGS-UHFFFAOYSA-N
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Description

(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine: is a heterocyclic compound that features a unique combination of oxadiazole, triazole, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine typically involves multi-step reactions starting from readily available precursors One common route involves the formation of the oxadiazole ring through the cyclization of an amidoxime with a nitrile This is followed by the construction of the triazole ring via a cycloaddition reaction

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with potential ring-opening.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, (8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of (8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
  • (5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
  • (3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid

Uniqueness

Compared to similar compounds, (8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine stands out due to its unique combination of oxadiazole, triazole, and pyridine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

The compound (8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and various biological assays that highlight its efficacy against different biological targets.

The compound is characterized by the presence of multiple heterocycles which contribute to its biological properties. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C₉H₉N₅O₂
Molecular Weight 195.20 g/mol
CAS Number 1710195-07-5
Chemical Structure Chemical Structure

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound typically involves multi-step reactions that incorporate oxadiazole and triazole moieties. The structure has been shown to influence its interaction with biological targets significantly. For example, the oxadiazole ring is known to enhance lipophilicity and potentially improve bioavailability.

A study discussed the synthesis and SAR of related compounds, indicating that modifications in the oxadiazole and triazole positions could lead to enhanced activity against specific targets such as phosphoinositide 3-kinase γ (PI3Kγ) .

Antibacterial Activity

Research has demonstrated that compounds incorporating oxadiazole and triazole structures exhibit significant antibacterial properties. A study indicated that derivatives similar to the target compound showed promising results in vitro against various bacterial strains . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

The compound's potential as an anticancer agent has been investigated in several studies. Notably, it has been shown to inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The specific pathways affected include those mediated by PI3K signaling .

Anti-inflammatory Activity

In vivo studies have reported that derivatives of the compound can reduce inflammation in models such as collagen-induced arthritis. This effect is attributed to the inhibition of key inflammatory mediators .

Case Studies

  • Collagen-Induced Arthritis Model : In a study evaluating the anti-inflammatory effects of similar compounds, significant reductions in joint swelling were observed following treatment with the compound .
  • Antibacterial Screening : A series of synthesized oxadiazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing notable antibacterial activity with minimum inhibitory concentrations (MICs) below 100 µg/mL .

Properties

Molecular Formula

C10H10N6O

Molecular Weight

230.23 g/mol

IUPAC Name

[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine

InChI

InChI=1S/C10H10N6O/c1-6-12-10(17-15-6)7-3-2-4-16-8(5-11)13-14-9(7)16/h2-4H,5,11H2,1H3

InChI Key

WEJAJDPYIFIWGS-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CN

Origin of Product

United States

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